molecular formula C13H9ClN2O3 B12460557 2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}phenol

2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}phenol

Katalognummer: B12460557
Molekulargewicht: 276.67 g/mol
InChI-Schlüssel: BBTQEUFQFVMZBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL is a chemical compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.67516 g/mol . This compound is known for its unique structure, which includes a chlorinated and nitrated phenyl ring connected to a phenol group through a methylene bridge. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-aminophenol. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-[(E)-[(2-chloro-5-aminophenyl)methylidene]amino]phenol.

    Substitution: Formation of derivatives with different substituents replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

2-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The nitro and phenol groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(E)-[(2-chloro-5-nitrophenyl)methylidene]amino]-5-methylphenol
  • 2-[(E)-[(2-chloro-5-nitrophenyl)methylidene]amino]-4-methylphenol

Uniqueness

2-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the phenyl ring enhances its reactivity and potential for diverse applications compared to similar compounds.

Eigenschaften

Molekularformel

C13H9ClN2O3

Molekulargewicht

276.67 g/mol

IUPAC-Name

2-[(2-chloro-5-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C13H9ClN2O3/c14-11-6-5-10(16(18)19)7-9(11)8-15-12-3-1-2-4-13(12)17/h1-8,17H

InChI-Schlüssel

BBTQEUFQFVMZBQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.